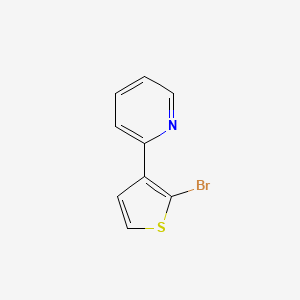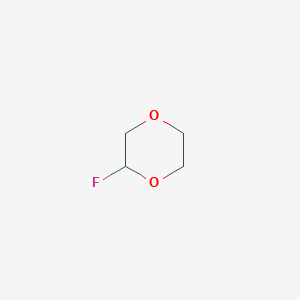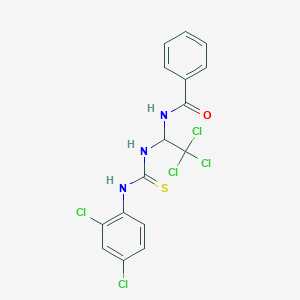
2-(2-Bromo-3-thienyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 2-(2-bromothiophen-3-yl)pyridine are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications. The use of stable and readily available reagents, along with the mild reaction conditions, makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromothiophen-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding hydrogen-substituted pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromothiophen-3-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-bromothiophen-3-yl)pyridine depends on its application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine and thiophene moieties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromothiophen-3-yl)benzene
- 2-(2-bromothiophen-3-yl)furan
- 2-(2-bromothiophen-3-yl)thiophene
Uniqueness
2-(2-bromothiophen-3-yl)pyridine is unique due to the presence of both a pyridine ring and a bromothiophene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H6BrNS |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-(2-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-7(4-6-12-9)8-3-1-2-5-11-8/h1-6H |
InChI Key |
AEDOJRBXDJHNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)









![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)


